molecular formula C26H26N6O4 B15017411 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B15017411
M. Wt: 486.5 g/mol
InChI Key: BUNJBULTXNXPBH-UHFFFAOYSA-N
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Description

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzotriazole Core: This step involves the cyclization of appropriate precursors to form the benzotriazole ring.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a substitution reaction, often using an ethylphenyl halide and a suitable base.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an intermediate compound.

    Nitration: The nitro group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Final Coupling: The final step involves coupling the benzotriazole derivative with the nitrobenzamide moiety under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the ethylphenyl group can be replaced by other functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can be compared with other benzotriazole derivatives, such as:

  • N-[2-(4-ETHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE
  • N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
  • N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHYL-4-NITROBENZAMIDE

These compounds share a similar benzotriazole core but differ in the substituents attached to the core

Properties

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C26H26N6O4/c1-3-18-4-6-19(7-5-18)31-28-23-14-17(2)22(16-24(23)29-31)27-26(33)21-15-20(32(34)35)8-9-25(21)30-10-12-36-13-11-30/h4-9,14-16H,3,10-13H2,1-2H3,(H,27,33)

InChI Key

BUNJBULTXNXPBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5)C

Origin of Product

United States

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